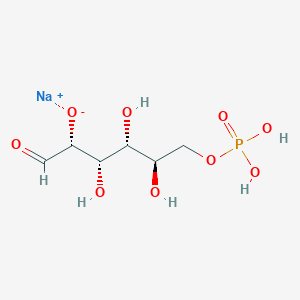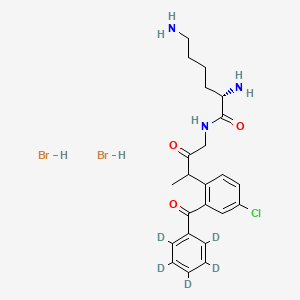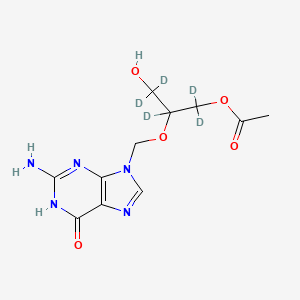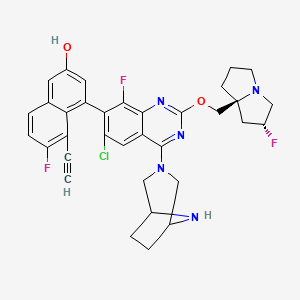
prodrug of R-406
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El fostamatinib disódico es un inhibidor de la tirosina quinasa que se utiliza principalmente para el tratamiento de la trombocitopenia inmunitaria crónica (ITP). Se comercializa bajo los nombres de marca Tavalisse y Tavlesse. El compuesto es un profármaco, lo que significa que se metaboliza en el cuerpo para producir su forma activa, tamatinib. El fostamatinib disódico funciona inhibiendo la enzima tirosina quinasa del bazo (SYK), que desempeña un papel crucial en la destrucción de las plaquetas por el sistema inmunitario .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de fostamatinib disódico implica múltiples pasos, comenzando con la preparación de la estructura central de pirimidina. Los pasos clave incluyen:
Formación del anillo de pirimidina: Esto implica la reacción de aminas apropiadas con un precursor de pirimidina en condiciones controladas.
Introducción de grupos funcionales: Se introducen varios grupos funcionales, como los grupos fluoro y metoxi, a través de reacciones de sustitución.
Fosforilación: El paso final implica la fosforilación del compuesto para producir fostamatinib disódico.
Métodos de producción industrial
La producción industrial de fostamatinib disódico sigue rutas sintéticas similares, pero se optimiza para la producción a gran escala. Esto incluye el uso de reacciones de alto rendimiento, métodos de purificación eficientes y medidas estrictas de control de calidad para garantizar la pureza y la eficacia del producto final .
Análisis De Reacciones Químicas
Tipos de reacciones
El fostamatinib disódico experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar varios metabolitos.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales de la molécula.
Sustitución: Las reacciones de sustitución se utilizan para introducir diferentes grupos funcionales durante la síntesis.
Reactivos y condiciones comunes
Los reactivos comunes que se utilizan en estas reacciones incluyen:
Agentes oxidantes: Como el peróxido de hidrógeno y el permanganato de potasio.
Agentes reductores: Como el borohidruro de sodio.
Agentes de sustitución: Como los halógenos y los agentes alquilantes.
Principales productos formados
Los principales productos formados a partir de estas reacciones incluyen varios metabolitos de fostamatinib disódico, que se excretan principalmente en las heces y la orina .
Aplicaciones Científicas De Investigación
El fostamatinib disódico tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Utilizado como compuesto modelo para estudiar los inhibidores de la tirosina quinasa.
Biología: Ayuda a comprender el papel de la tirosina quinasa del bazo en las respuestas inmunitarias.
Medicina: Se utiliza principalmente para tratar la trombocitopenia inmunitaria crónica. .
Industria: Se utiliza en la industria farmacéutica para el desarrollo de nuevos inhibidores de la tirosina quinasa.
Mecanismo De Acción
El fostamatinib disódico ejerce sus efectos inhibiendo la enzima tirosina quinasa del bazo (SYK). Esta enzima está involucrada en las vías de señalización que conducen a la destrucción de las plaquetas por el sistema inmunitario. Al bloquear SYK, el fostamatinib disódico reduce la capacidad del sistema inmunitario para destruir las plaquetas, lo que aumenta el recuento de plaquetas y reduce el riesgo de hemorragia en pacientes con trombocitopenia inmunitaria crónica .
Comparación Con Compuestos Similares
Compuestos similares
Algunos compuestos similares incluyen:
Rituximab: Un anticuerpo monoclonal que se utiliza para tratar diversas enfermedades autoinmunitarias y cánceres.
Eltrombopag: Un agonista del receptor de trombopoyetina que se utiliza para tratar la trombocitopenia.
Romiplostim: Otro agonista del receptor de trombopoyetina que se utiliza para el mismo propósito.
Singularidad
El fostamatinib disódico es único en su mecanismo de acción como inhibidor de la tirosina quinasa del bazo. A diferencia de otros tratamientos que aumentan la producción de plaquetas o reducen la producción de anticuerpos, el fostamatinib disódico se dirige específicamente a la vía de señalización involucrada en la destrucción de las plaquetas. Esto lo convierte en una opción valiosa para los pacientes que no responden adecuadamente a otros tratamientos .
Propiedades
Fórmula molecular |
C23H24FN6Na2O9P |
|---|---|
Peso molecular |
624.4 g/mol |
Nombre IUPAC |
disodium;[6-[[5-fluoro-2-(3,4,5-trimethoxyanilino)pyrimidin-4-yl]amino]-2,2-dimethyl-3-oxopyrido[3,2-b][1,4]oxazin-4-yl]methyl phosphate |
InChI |
InChI=1S/C23H26FN6O9P.2Na/c1-23(2)21(31)30(11-38-40(32,33)34)20-14(39-23)6-7-17(28-20)27-19-13(24)10-25-22(29-19)26-12-8-15(35-3)18(37-5)16(9-12)36-4;;/h6-10H,11H2,1-5H3,(H2,32,33,34)(H2,25,26,27,28,29);;/q;2*+1/p-2 |
Clave InChI |
HSYBQXDGYCYSGA-UHFFFAOYSA-L |
SMILES canónico |
CC1(C(=O)N(C2=C(O1)C=CC(=N2)NC3=NC(=NC=C3F)NC4=CC(=C(C(=C4)OC)OC)OC)COP(=O)([O-])[O-])C.[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






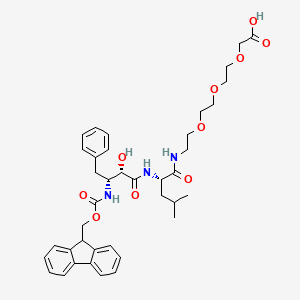

![(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]butanedioic acid;2,2,2-trifluoroacetic acid](/img/structure/B12425203.png)

